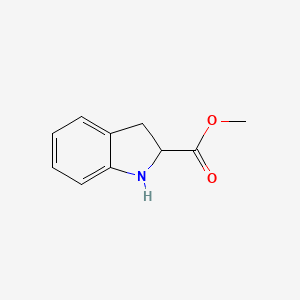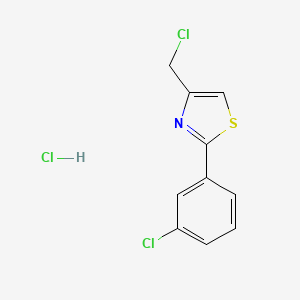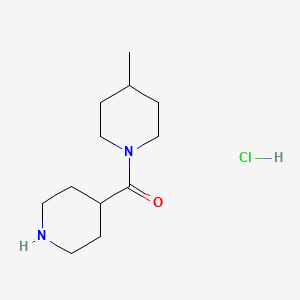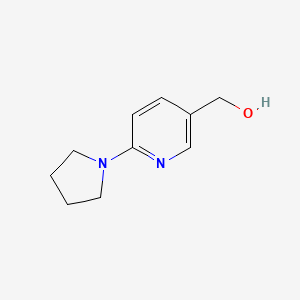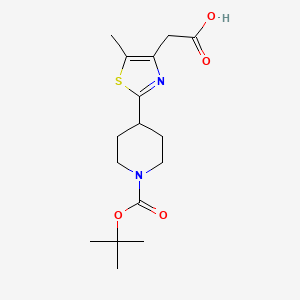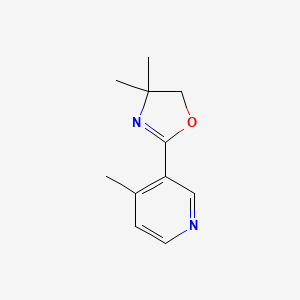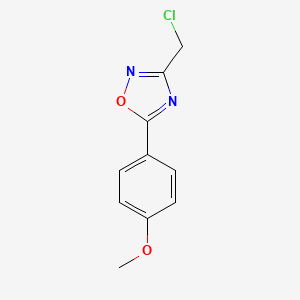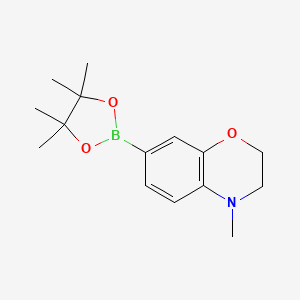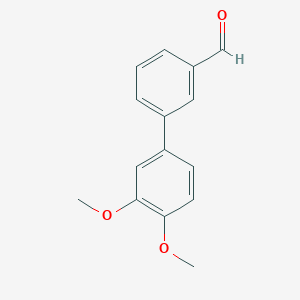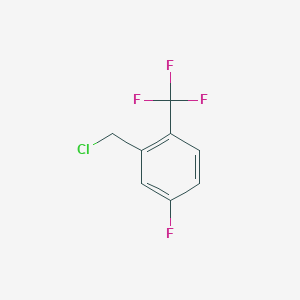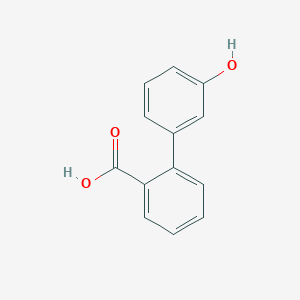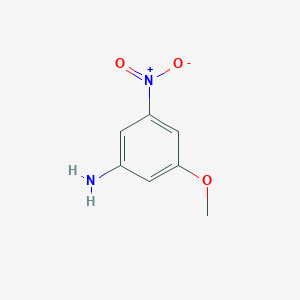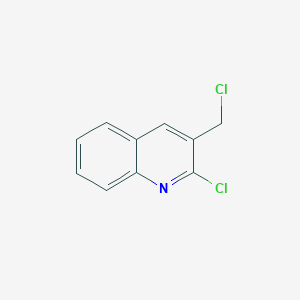
2-Chloro-3-(chloromethyl)quinoline
Overview
Description
2-Chloro-3-(chloromethyl)quinoline is an organic compound with the molecular formula C10H7Cl2N. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)quinoline typically involves the chlorination of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier’s reagent in phosphoryl chloride solution . Another method involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield quinoline .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as molecular iodine and silica gel . These methods aim to minimize the use of hazardous reagents and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution at the 2-chloro position.
Condensation Reactions: It can react with malononitrile or ethyl cyanoacetate to form Knöevenagel adducts, which further react with acetylenecarboxylates and isocyanides to produce various products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phenylacetylene: For substitution reactions.
Malononitrile and Ethyl Cyanoacetate: For condensation reactions.
PdCl2, Triethylamine, and Triphenylphosphine: Catalysts and mediators for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
2-(Phenylethynyl)quinoline-3-carbaldehydes: From substitution reactions.
Various Knöevenagel adducts: From condensation reactions.
Scientific Research Applications
2-Chloro-3-(chloromethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s ability to undergo substitution and condensation reactions also allows it to interact with various biological molecules, enhancing its efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares a similar structure but lacks the chloromethyl group.
3-Chloromethylquinoline: Similar but lacks the chlorine atom at the 2-position.
2-Chloroquinoline-3-carbaldehyde: Another closely related compound with an aldehyde group at the 3-position.
Uniqueness
2-Chloro-3-(chloromethyl)quinoline is unique due to the presence of both chlorine and chloromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIJHUIOTFDGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366246 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90097-52-2 | |
| Record name | 2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(chloromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-chloro-3-(chloromethyl)quinoline in organic synthesis?
A1: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. For instance, it readily undergoes Sonogashira coupling reactions with terminal acetylenes in the presence of a palladium catalyst. [] This reaction leads to the formation of novel dimer quinolinium salts, expanding the scope of accessible quinoline derivatives. [] Additionally, this compound reacts with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, providing a route to synthesize dihydropyrimidothiazinoquinoline derivatives. [] These examples highlight the compound's versatility in constructing complex molecular architectures with potential biological activities.
Q2: Are there regioselective reactions reported for this compound?
A3: Yes, research indicates that this compound displays regioselective reactivity. For example, it undergoes regioselective O-alkylation to yield compounds like 1-{2-[(2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. [] This regioselectivity likely arises from the specific electronic and steric properties of the molecule, making the oxygen atom a more favorable nucleophilic site for alkylation compared to other potential sites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


